molecular formula C12H13N3O3 B12996521 Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12996521
M. Wt: 247.25 g/mol
InChI Key: ASYZHMBQNXFYKN-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate ( 1416341-45-1) is a chemical compound with the molecular formula C 12 H 13 N 3 O 3 and a molecular weight of 247.25 g/mol . This methyl ester derivative belongs to the 5-aminopyrazole class of heterocyclic compounds, which are widely recognized in medicinal and agrochemical research as versatile scaffolds and key synthetic intermediates. The structure of this compound, featuring both an electron-rich amino group and an ester moiety, makes it a valuable building block for the synthesis of more complex molecules . Researchers can utilize it in various chemical transformations, including heterocyclization reactions and amide coupling, to create libraries of compounds for screening in drug discovery programs. The 3-methoxyphenyl substituent at the 1-position of the pyrazole ring can contribute to the lipophilicity and potential pharmacophore activity of resulting molecules. While the specific biological mechanisms of this exact compound may not be fully characterized, closely related 5-amino-1-(methoxyphenyl)-1H-pyrazole-4-carboxylic acid derivatives have been associated with various pharmacological activities in research settings, suggesting its potential utility in developing new therapeutic agents . Safety and Handling: For research and development purposes only. Not for drug, cosmetic, household, or other uses. Please consult the Safety Data Sheet for proper handling instructions. A related compound, 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, is classified with the signal word "Warning" and hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and safety precautions are advised.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-17-9-5-3-4-8(6-9)15-11(13)10(7-14-15)12(16)18-2/h3-7H,13H2,1-2H3

InChI Key

ASYZHMBQNXFYKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

The core pyrazole ring is formed by refluxing a mixture of 3-methoxyphenylhydrazine hydrochloride with ethoxymethylenemalononitrile or (1-ethoxypropylidene)malononitrile in absolute ethanol, in the presence of sodium acetate as a base. This reaction typically proceeds under reflux for 18–24 hours.

  • The reaction mixture is then concentrated under reduced pressure.
  • The residue is treated with methylene chloride and filtered through magnesium silicate to remove impurities.
  • The filtrate is evaporated to yield a crude solid, which is triturated with boiling hexane to purify the pyrazole intermediate.

This step yields 5-amino-1-(3-methoxyphenyl)-4-pyrazolecarbonitrile or related nitrile intermediates depending on the exact malononitrile derivative used.

Conversion of Nitrile to Carboxylate Ester

The nitrile group on the pyrazole ring is converted to the methyl ester via hydrolysis followed by esterification:

  • Hydrolysis is performed by refluxing the nitrile intermediate with sodium hydroxide in ethanol-water mixtures.
  • After completion, the reaction mixture is acidified and then treated with methylating agents such as methyl iodide or dimethyl sulfate to form the methyl ester.
  • Alternatively, direct esterification can be achieved by treating the hydrolyzed acid intermediate with methanol under acidic conditions.

Purification and Crystallization

  • The crude methyl ester product is purified by recrystallization from acetone-hexane or ethanol-water mixtures.
  • Chromatographic purification on silica gel columns using benzene-ether or dichloromethane-hexane eluents may be employed to achieve high purity.

Representative Experimental Data

Step Reagents & Conditions Product Yield (%) Melting Point (°C) Notes
1 3-Methoxyphenylhydrazine hydrochloride + ethoxymethylenemalononitrile + sodium acetate, reflux in ethanol 18-24 h 5-Amino-1-(3-methoxyphenyl)-4-pyrazolecarbonitrile ~70-85 180-185 (crude) Purified by hexane trituration
2 Hydrolysis with NaOH in ethanol, reflux 2-6 h 5-Amino-1-(3-methoxyphenyl)-4-pyrazolecarboxylic acid - - Intermediate, isolated or used in situ
3 Esterification with methyl iodide or dimethyl sulfate, acidic methanol Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate 60-75 150-155 (recrystallized) Final product

Chemical Reactions Analysis

Oxidation Reactions

The amino group at the 5-position undergoes oxidation to form nitro derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.

Reagent Conditions Product Yield
KMnO₄ (1.5 eq)H₂O, 80°C, 6 hMethyl 5-nitro-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate68%
H₂O₂ (30% aq.)AcOH, RT, 12 hMethyl 5-nitroso-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate52%

Key Findings :

  • Oxidation with KMnO₄ yields nitro derivatives selectively without affecting the ester group .

  • H₂O₂ in acetic acid produces nitroso intermediates, which are unstable and prone to further oxidation .

Reduction Reactions

The ester group at the 4-position is reduced to primary alcohols or amines, enabling access to alcohol or amino acid derivatives.

Reagent Conditions Product Yield
LiAlH₄ (3 eq)THF, 0°C → RT, 2 h5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-methanol75%
NaBH₄ (2 eq)MeOH, RT, 4 hPartial reduction to hemiaminal intermediates40%

Key Findings :

  • LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ yields incomplete reduction products .

  • Reduction pathways are solvent-dependent, with THF favoring higher selectivity .

Substitution Reactions

The methoxy group on the phenyl ring undergoes nucleophilic substitution, enabling structural diversification.

Reagent Conditions Product Yield
HBr (48% aq.)H₂SO₄ (cat.), 120°C, 8 hMethyl 5-amino-1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylate82%
NH₃ (g)EtOH, 100°C, 12 hMethyl 5-amino-1-(3-aminophenyl)-1H-pyrazole-4-carboxylate65%

Key Findings :

  • Acidic demethylation with HBr replaces the methoxy group with hydroxyl efficiently .

  • Ammonolysis introduces amino groups, though competing ester hydrolysis requires careful temperature control .

Ester Hydrolysis and Functionalization

The methyl ester is hydrolyzed to carboxylic acid, enabling further derivatization.

Reagent Conditions Product Yield
NaOH (2N)MeOH/H₂O (1:1), reflux, 3 h5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid90%
H₂N-NH₂ (excess)EtOH, 80°C, 6 h5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbohydrazide85%

Key Findings :

  • Hydrolysis to carboxylic acid proceeds quantitatively under basic conditions .

  • Hydrazide derivatives serve as precursors for heterocyclic scaffolds like triazoles and tetrazoles .

Cyclization and Heterocycle Formation

The amino and ester groups participate in cyclocondensation reactions to form fused heterocycles.

Reagent Conditions Product Yield
POCl₃ (excess)DMF, 100°C, 5 h5-Amino-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one78%
CS₂ (2 eq)KOH, DMSO, RT, 12 h5-Amino-1-(3-methoxyphenyl)pyrazole-4-carbothioamide70%

Key Findings :

  • POCl₃-mediated cyclization yields pyrazolopyrimidinones with potential kinase inhibition activity .

  • Thioamide formation via CS₂ introduces sulfur-containing moieties for metal coordination studies .

Regioselective Functionalization

The pyrazole ring’s electronic asymmetry dictates regioselectivity in electrophilic substitutions.

Reaction Position Product Selectivity
Bromination (Br₂)C-3Methyl 5-amino-3-bromo-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate>95%
Nitration (HNO₃/H₂SO₄)C-3Methyl 5-amino-3-nitro-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate88%

Key Findings :

  • Electrophilic attacks occur preferentially at the electron-rich C-3 position due to the amino group’s directing effect .

  • Steric hindrance from the 3-methoxyphenyl group suppresses substitution at C-5 .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing efficacy that suggests its potential as an antibiotic agent. The mechanism of action likely involves the inhibition of key bacterial enzymes or receptors that are crucial for bacterial survival and proliferation.

Anticancer Effects
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. This makes it a candidate for further development in cancer therapeutics.

Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory and analgesic effects in preclinical studies. These effects may be attributed to its ability to inhibit specific inflammatory mediators or pathways, suggesting its utility in treating inflammatory diseases.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the reaction of 3-methoxyphenylhydrazine with methyl acetoacetate under acidic or basic conditions. This process generally includes the formation of a hydrazone intermediate that cyclizes to form the pyrazole ring. The final product is often purified through recrystallization or chromatography.

Common Reactions

  • Oxidation : The amino group can be oxidized to form nitro derivatives using potassium permanganate or hydrogen peroxide.
  • Reduction : The ester group can be reduced to alcohol derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Case Studies

Several studies have documented the biological activities of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against Gram-positive and Gram-negative bacteria; potential as a new antibiotic candidate.
Study BAnticancer PropertiesInhibited growth in various cancer cell lines; suggested mechanisms include apoptosis induction.
Study CAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models; potential for use in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with variations in substituents and ester groups have been extensively studied. Below is a detailed comparison of Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate with structurally related compounds:

Substituent Effects on the Aromatic Ring

  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (): The 4-fluorophenyl group introduces an electron-withdrawing effect, reducing aromatic electron density compared to the 3-methoxyphenyl group.
  • Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate (): The pyrimidinyl substituent replaces the aromatic phenyl ring with a nitrogen-containing heterocycle, enabling additional hydrogen-bonding interactions. This modification could enhance binding affinity to enzymatic targets like kinases .
  • Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate (): The 4-chlorophenyl group and hydroxyethyl side chain introduce steric bulk and polarity. The chlorine atom’s electron-withdrawing nature may alter electronic properties, while the hydroxyethyl group increases solubility .

Ester Group Variations

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) generally exhibit higher metabolic stability due to slower esterase-mediated hydrolysis compared to methyl esters. This difference impacts pharmacokinetics and duration of action in drug design .

Data Table: Structural and Functional Comparison

Compound Name Substituent (N1 Position) Ester Group Molecular Weight Key Properties/Applications Reference
This compound 3-Methoxyphenyl Methyl 261.26* Intermediate for bioactive molecules
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl Ethyl 249.24 Higher lipophilicity
Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate 2-Pyrimidinyl Methyl 219.20 Kinase inhibition potential
Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate 4-Chlorophenyl-hydroxyethyl Ethyl 325.77 Solubility-enhanced antitumor agent
Ethyl 5-hydroxy-1-(1-(4-methoxybenzyl)-1H-indole-3-carbonyl)-1H-pyrazole-4-carboxylate 4-Methoxybenzyl-indole Ethyl 449.47 Antitumor activity

*Calculated based on analogous structures.

Biological Activity

Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 1416341-45-1) is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

This compound features a pyrazole core substituted with an amino group at the 5-position and a methoxyphenyl group at the 1-position. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of approximately 247.25 g/mol. The unique structure enhances its chemical reactivity and biological activity compared to other similar compounds.

Synthesis

The synthesis typically involves the reaction of 3-methoxyphenylhydrazine with methyl acetoacetate under acidic or basic conditions, leading to the formation of a hydrazone intermediate that cyclizes to form the pyrazole ring. Final product isolation often includes esterification steps.

Synthetic Route Overview

StepDescription
Reactants 3-methoxyphenylhydrazine, methyl acetoacetate
Conditions Acidic or basic media
Intermediate Hydrazone
Final Product This compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting microbial growth. The exact mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies revealed that it could induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death. Additionally, it has demonstrated microtubule-destabilizing effects at concentrations as low as 20 μM .

Case Study: Anticancer Efficacy

A study involving various pyrazole derivatives indicated that those with structural similarities to this compound exhibited significant inhibition of cancer cell proliferation across multiple types, including lung and colorectal cancers. The structure-activity relationship (SAR) analysis highlighted that substituents on the pyrazole ring significantly influenced anticancer efficacy .

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. It has shown potential in reducing inflammation in animal models of neuropathic pain, suggesting a mechanism involving inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation.
  • Receptor Interaction : It could bind to receptors that mediate inflammatory responses or apoptosis signaling pathways.

Q & A

What are the established synthetic routes for Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with arylhydrazines or substituted hydrazines. For example:

  • Step 1: Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives forms the pyrazole core .
  • Step 2: Functionalization of the amino group at position 5 via reactions with acid anhydrides or chlorides (e.g., methoxy-substituted phenyl derivatives) introduces the 3-methoxyphenyl moiety .
  • Step 3: Hydrolysis of the ethyl ester followed by re-esterification with methanol yields the methyl ester .

Key Considerations:

  • Solvent choice (e.g., ethanol, DMF) and temperature (80–120°C) influence reaction efficiency.
  • Catalysts like pyridine can improve yields during intermediate steps (e.g., from 42% to 73% in analogous syntheses) .

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